Regioselective C–F Bond Activation
7-Fluoroquinolin-8-amine is a product of a transition-metal-free, site-selective C–F bond activation method [1]. In polyfluoroquinolines, the C–F bond at the 8-position is selectively broken to install the 8-amino group, a regioselectivity not observed with other halogenated quinolines under the same conditions [1].
| Evidence Dimension | Synthetic Regioselectivity |
|---|---|
| Target Compound Data | Selective activation of C–F bond at 8-position. |
| Comparator Or Baseline | Other C–F bonds in polyfluoroquinolines; alternative halogens (e.g., Cl, Br). |
| Quantified Difference | Not quantitatively reported, but selectivity is a key differential feature. |
| Conditions | Transition-metal-free direct C–N coupling from fluoroquinolines and arylamines. |
Why This Matters
This selective synthetic handle enables efficient access to the 8-aminoquinoline core, which is crucial for constructing diverse compound libraries, making it a cost-effective procurement choice.
- [1] Chen, C.; Li, Y.; Zhao, H.; Wang, J. Transition-metal-free site-selective C–F bond activation for synthesis of 8-aminoquinolines. Tetrahedron Letters 2017, 58 (45), 4240-4242. View Source
